molecular formula C24H30N4O2 B303756 2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303756
M. Wt: 406.5 g/mol
InChI Key: GQGCWWZWGPOVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of 2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exhibits potent anti-inflammatory and analgesic properties. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in reducing inflammation and pain in various animal models. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research on 2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One of the major areas of research is in the development of new drugs for the treatment of various inflammatory and pain-related conditions. This compound has shown promising results in animal models and further studies are needed to determine its potential as a therapeutic agent in humans. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the condensation of 4-ethylbenzaldehyde with 7,7-dimethyl-1,4-dihydroquinoline-3,5-dione in the presence of ammonium acetate. The resulting product is then treated with morpholine and cyanogen bromide to yield the final compound.

Scientific Research Applications

2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of pharmacology. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related conditions.

properties

Product Name

2-Amino-4-(4-ethylphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-amino-4-(4-ethylphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O2/c1-4-16-5-7-17(8-6-16)21-18(15-25)23(26)28(27-9-11-30-12-10-27)19-13-24(2,3)14-20(29)22(19)21/h5-8,21H,4,9-14,26H2,1-3H3

InChI Key

GQGCWWZWGPOVSS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Origin of Product

United States

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